Benene-d, 4-methoxy-

Description

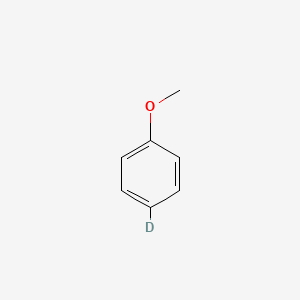

Structure

2D Structure

3D Structure

Properties

CAS No. |

20938-43-6 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

109.14 g/mol |

IUPAC Name |

1-deuterio-4-methoxybenzene |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D |

InChI Key |

RDOXTESZEPMUJZ-VMNATFBRSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)OC |

Canonical SMILES |

COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene D, 4 Methoxy and Analogues

Direct Deuteration Strategies for Aromatic Rings

Direct deuteration involves the direct replacement of hydrogen atoms on the aromatic ring of anisole (B1667542) with deuterium (B1214612). This approach is often favored for its atom economy and straightforwardness.

Electrophilic Hydrogen-Deuterium Exchange Protocols

Electrophilic hydrogen-deuterium (H-D) exchange is a common method for introducing deuterium into electron-rich aromatic rings. In this process, anisole is treated with a deuterium source, typically a deuterated acid or heavy water (D₂O), often in the presence of an acid catalyst. The methoxy (B1213986) group (-OCH₃) is an activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. masterorganicchemistry.com

Studies have shown that the acid-catalyzed H-D exchange of anisole can lead to the incorporation of deuterium at these activated positions. scispace.com For instance, treating anisole with a strong deuterated acid like deuterated trifluoroacetic acid (CF₃COOD) can facilitate this exchange. The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion, which then loses a proton to a base to restore aromaticity. libretexts.org The efficiency and regioselectivity of the exchange can be influenced by the reaction conditions, including the strength of the acid catalyst and the temperature.

Metal-Catalyzed Deuteration Approaches for Aryl Halides and Related Precursors

Transition metal catalysis offers a powerful and versatile toolkit for the deuteration of aromatic compounds. These methods often start with a pre-functionalized anisole derivative, such as a haloanisole.

Palladium-catalyzed reactions are particularly prominent in this area. For example, a general method for the palladium-catalyzed deuteration of aryl halides using D₂O as the deuterium source has been developed. nih.gov This approach is applicable to a wide range of aryl bromides, chlorides, and triflates and demonstrates high functional group tolerance, making it suitable for late-stage deuteration. nih.gov The catalytic cycle is proposed to involve the umpolung (polarity reversal) of D₂O, followed by a cross-coupling reaction with the aryl halide. nih.gov

Heterogeneous catalysts, such as platinum group metals on carbon supports (e.g., Pt/C), are also effective for H-D exchange reactions. thieme-connect.comjst.go.jp These reactions often require a hydrogen gas atmosphere to activate the catalyst, which then facilitates the exchange between the aromatic C-H bonds and D₂O. jst.go.jp While these methods can achieve high levels of deuterium incorporation, they may require harsh reaction conditions. thieme-connect.com

Below is a table summarizing various metal-catalyzed deuteration methods.

| Catalyst System | Deuterium Source | Substrate Type | Key Features |

| Palladium catalyst | D₂O | Aryl bromides, chlorides, triflates | High functional group tolerance, suitable for late-stage deuteration. nih.gov |

| Heterogeneous Pt/C | D₂O/iPrOD | Arenes | High deuterium incorporation, may require harsh conditions. thieme-connect.com |

| Iridium-based catalysts | D₂O | Arenes with directing groups | High regioselectivity for ortho-deuteration. uni-rostock.de |

| Silver salt with triphenylphosphine | D₂O | Fluoroaryls | Moderate yields for deuterating fluoroarenes. uva.es |

Electrochemical Methods for Deuterium Incorporation

Electrochemical synthesis has emerged as a green and efficient alternative for deuteration. sciopen.com These methods avoid the need for transition metal catalysts and harsh reagents by using an electric current to drive the reaction. chinesechemsoc.org

A practical approach for the electrochemical deuteration of (hetero)aryl halides utilizes D₂O as the deuterium source. chinesechemsoc.org This method proceeds at room temperature without the need for metal catalysts or external reductants. chinesechemsoc.org The reaction involves the reduction of the aryl halide at the cathode to form a radical intermediate, which then abstracts a deuterium atom from D₂O. This technique is applicable to a range of chloro-, bromo-, and iodo-substituted aromatic compounds and tolerates various functional groups. xmu.edu.cn

Recent advancements have also demonstrated the electrocatalytic reductive deuteration of arenes using a nitrogen-doped ruthenium electrode and D₂O, leading to highly deuterated products. nih.gov

Indirect Synthetic Routes to Deuterated Methoxybenzene Frameworks

Indirect routes involve the synthesis of a deuterated precursor followed by the introduction of the methoxy group, or vice versa. These multi-step pathways can offer greater control over the position and level of deuteration.

Strategies for Deuteration of Methoxy Groups

While deuteration of the aromatic ring is more common, methods also exist to introduce deuterium into the methoxy group itself, producing anisole-d₃. This is typically achieved by using a deuterated methylating agent.

A common strategy involves the Williamson ether synthesis, where a phenoxide is reacted with a deuterated methyl halide (e.g., CD₃I) or another deuterated methylating agent. For example, a palladium-catalyzed coupling of aryl halides with deuterated methanol (B129727) (CD₃OD) has been shown to effectively produce [D₃]-methoxylated aromatic compounds. hbni.ac.in This reaction is successful for a variety of aryl bromides and chlorides, including those with electron-withdrawing groups. hbni.ac.in

A theoretical study on the hydrogen/deuterium transfer from anisole to methoxy radicals has provided insights into the geometric and electronic differences between partially and fully deuterated methoxy groups. acs.orgacs.orgnih.gov

The following table outlines a method for methoxy group deuteration.

| Reaction Type | Reagents | Product | Key Features |

| Palladium-catalyzed coupling | Aryl halide, CD₃OD, Pd(OAc)₂, ligand | [D₃]-methoxy-arene | Good to excellent yields, applicable to various aryl halides. hbni.ac.in |

| Williamson Ether Synthesis | Phenol, CD₃I, base | Aryl-O-CD₃ | Classic and reliable method. |

Construction of Deuterated Aromatic Rings Followed by Methoxy Group Introduction

Another indirect approach involves first synthesizing a deuterated benzene ring and then introducing the methoxy group. This strategy is particularly useful when specific deuteration patterns are required that are not easily accessible through direct H-D exchange on anisole.

For example, a deuterated benzene can be prepared through various means, such as the reduction of a halogenated benzene with a deuterium source. This deuterated benzene can then be functionalized. A common route to introduce a methoxy group is through a nucleophilic aromatic substitution reaction on a suitable precursor, or via a multi-step sequence involving nitration, reduction to an amine, diazotization, and subsequent conversion to a phenol, which can then be methylated. organicchemistrytutor.com

This step-wise approach allows for precise control over the placement of deuterium atoms on the aromatic ring before the methoxy group is introduced.

Regiochemical and Stereochemical Control in Deuteration of Methoxyaromatic Systems

The selective incorporation of deuterium into specific positions within methoxy-substituted aromatic systems is a critical challenge in the synthesis of isotopically labeled compounds. The methoxy group (–OCH₃), being a strong activating, ortho, para-directing group, significantly influences the electronic properties of the aromatic ring, thereby guiding the regiochemical outcome of electrophilic aromatic substitution reactions, including deuteration. Control over the site of deuteration is paramount for applications in mechanistic studies, metabolic tracing, and for creating deuterated pharmaceuticals where the kinetic isotope effect can be strategically employed to alter drug metabolism.

Stereochemical control, in the context of deuterating the planar aromatic ring of a simple methoxyaromatic compound like anisole, is generally not a factor. However, the regiochemical control—determining which carbon atom on the ring receives the deuterium atom—is governed by the choice of catalyst, deuterium source, and reaction conditions. Various methodologies have been developed to achieve high regioselectivity in the deuteration of these electron-rich aromatic systems.

Catalytic Approaches to Regioselective Deuteration

Transition metal-catalyzed and Lewis acid-promoted hydrogen-deuterium (H/D) exchange reactions represent the most straightforward and atom-efficient methods for the site-selective labeling of methoxyaromatics. rsc.org These methods often utilize readily available and inexpensive deuterium oxide (D₂O) as the deuterium source. rsc.orgacs.org

Boron-Based Catalysis: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has emerged as a versatile and efficient metal-free catalyst for the regioselective deuteration of electron-rich aromatic compounds. acs.orgtcichemicals.com The reaction is believed to proceed through the coordination of D₂O to the Lewis acidic borane, which weakens the O–D bond and generates an electrophilic deuterium species (formally D⁺). acs.org This electrophile then preferentially attacks the electron-rich positions of the methoxyaromatic ring. For instance, in the case of anisole, deuteration occurs selectively at the ortho and para positions. A notable example is the deuteration of 1,3,5-trimethoxybenzene, which proceeds with high efficiency. rsc.org

Silver-Catalyzed Deuteration: Silver catalysis provides another effective method for the regioselective deuteration of electron-rich arenes under neutral and mild conditions. rsc.org Using silver triflate (AgOTf) as the catalyst and D₂O as the deuterium source, multi-substituted anisole derivatives can be selectively deuterated. rsc.org This method has demonstrated good functional group tolerance, allowing for the deuteration of complex molecules. rsc.org

Palladium-Catalyzed Deuteration: Palladium-catalyzed methods, often employing specific ligands, offer excellent control over the regioselectivity of H/D exchange. thieme-connect.de By selecting appropriate ligands and reaction conditions, deuteration can be directed to specific sites. For example, using a glycine-derived ligand with a palladium catalyst, anisole derivatives can be deuterated with high efficiency. thieme-connect.de These conditions have been successfully applied to the late-stage isotopic labeling of more complex bioactive molecules containing the anisole moiety, such as naproxen (B1676952) methyl ester. thieme-connect.de

Iridium-Based Heterogeneous Catalysis: A novel approach utilizing supported iridium nanoparticles offers a complementary method for regioselective deuteration. chemrxiv.orgchemrxiv.org This heterogeneous catalytic system, using deuterated benzene (C₆D₆) as the deuterium source, exhibits distinct regioselectivity compared to other methods. chemrxiv.org For monosubstituted arenes like anisole, deuteration occurs selectively at the meta and para positions, leaving the ortho C-H bonds intact. This selectivity is attributed to the steric environment around the C-H bonds, with the catalyst preferentially accessing the less hindered positions. chemrxiv.org This method is particularly valuable as it avoids common side reactions like hydrogenation and dehalogenation. chemrxiv.orgchemrxiv.org

The table below summarizes the findings from various studies on the regioselective deuteration of methoxyaromatic systems.

Table 1: Research Findings on Regioselective Deuteration of Methoxyaromatic Systems

| Substrate | Catalyst System | Deuterium Source | Key Findings & Regioselectivity | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| Anisole | B(C₆F₅)₃ | D₂O | Deuteration at ortho and para positions. | 95 | acs.org |

| 1,3,5-Trimethoxybenzene | AgOTf | D₂O | Selective deuteration at the 2, 4, and 6 positions. | >98 | rsc.org |

| Anisole Derivative (4-methylanisole) | Supported Iridium Nanoparticles | C₆D₆ | Deuteration occurs at meta and para positions, leaving ortho positions unmodified. | Not specified | chemrxiv.org |

| Anisole Derivative | Pd(OAc)₂ / Glycine-derived ligand | D₂O/HFIP | High degree of deuteration observed. | >95 | thieme-connect.de |

Note: HFIP = 1,1,1,3,3,3-hexafluoropropan-2-ol. The data presented is based on reported research findings.

Advanced Spectroscopic Characterization of Deuterated Methoxybenzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Labeling

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atomic nuclei. In the context of deuterated compounds, various NMR methods are used to ascertain the success and specificity of the isotopic labeling.

Deuterium Isotope Effects on Carbon-13 NMR Chemical Shifts

The substitution of a proton (¹H) with a deuterium (²H or D) atom induces small but measurable changes in the Carbon-13 (¹³C) NMR chemical shifts, known as deuterium isotope effects (DIEs). These effects are primarily caused by changes in the vibrational modes of the molecule upon isotopic substitution. Typically, the carbon atom directly bonded to the deuterium (the α-carbon) experiences an upfield shift (to a lower ppm value) of approximately 0.3 ppm. Adjacent carbons (β-carbons) also exhibit a smaller upfield shift, usually around 0.1 ppm. These shifts, though subtle, are diagnostic for confirming the site of deuteration.

For Benzene-d, 4-methoxy-, where a deuterium atom is placed on the benzene (B151609) ring, the ¹³C NMR spectrum will show distinct shifts for the aromatic carbons compared to its non-deuterated counterpart, anisole (B1667542). The carbon atom bearing the deuterium will be shifted upfield, as will the adjacent carbons to a lesser extent.

Table 1: Predicted Deuterium Isotope Effects on ¹³C NMR Chemical Shifts of Benzene-d, 4-methoxy-

Hypothetical data based on typical isotope effects observed in deuterated benzene derivatives. Actual values may vary based on solvent and experimental conditions.

| Carbon Position | Anisole (ppm) | Benzene-d, 4-methoxy- (ppm) | Isotope Shift (Δδ, ppm) |

|---|---|---|---|

| C1 (ipso-OCH₃) | 159.9 | 159.9 | 0 |

| C2/C6 (ortho) | 114.1 | 114.0 (ortho to D) | -0.1 |

| C3/C5 (meta) | 129.6 | 129.5 (meta to D) | -0.1 |

| C4 (para) | 120.7 | 120.4 (para, C-D) | -0.3 |

Applications of Deuterium NMR (²H NMR) for Positional Isomer Identification and Structural Elucidation

Deuterium NMR (²H or D-NMR) spectroscopy is a direct method for observing the deuterium nuclei within a molecule. Since the natural abundance of deuterium is very low (approx. 0.015%), a ²H NMR spectrum of a deliberately deuterated compound will almost exclusively show signals from the incorporated labels. The chemical shift of the deuterium signal is nearly identical to the proton signal at the same position, allowing for straightforward assignment.

For a sample of 4-methoxy-benzene-d, ²H NMR provides unambiguous proof of the deuterium's location. A single resonance in the aromatic region (typically 6.8-7.3 ppm) would confirm that the deuterium is on the benzene ring. If the synthesis were to yield a mixture of positional isomers (e.g., deuterium at the ortho, meta, or para position), ²H NMR could potentially resolve the signals for each isomer, providing a ratio of their abundance. This makes ²H NMR an invaluable tool for verifying the regioselectivity of deuteration reactions.

Proton NMR (¹H NMR) Analysis of Residual Non-Deuterated Sites

While ²H NMR confirms the presence and location of deuterium, Proton NMR (¹H NMR) is crucial for assessing the isotopic purity of the sample. In a highly enriched sample of Benzene-d, 4-methoxy-, the ¹H NMR signal corresponding to the proton at the deuterated position (e.g., the para position) will be significantly diminished in intensity.

By comparing the integration of this diminished signal to the integration of signals from the non-deuterated sites (e.g., the methoxy (B1213986) group protons or the other aromatic protons), the percentage of deuterium incorporation can be accurately calculated. The residual proton signal from the deuterated solvent itself can sometimes be used as an internal standard for quantification. researchgate.net For example, if the signal for the para-proton is absent or has a very small integral relative to the ortho and meta protons, it indicates a high level of deuteration at the para position.

Mass Spectrometry for Isotopic Purity and Distribution Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and isotopic composition of a compound. It is particularly effective for verifying the incorporation of deuterium atoms.

Electron Ionization (EI) Mass Spectrometry for Molecular Ion Isotope Clusters

Electron Ionization (EI) is a hard ionization technique that often causes fragmentation of the analyte molecule. However, the molecular ion (M⁺) peak is typically observable. For a deuterated compound, the mass of the molecular ion will increase by one mass unit for each deuterium atom incorporated.

In the mass spectrum of 4-methoxybenzene (anisole), the molecular ion peak appears at a mass-to-charge ratio (m/z) of 108. youtube.com For Benzene-d, 4-methoxy-, this peak will shift to m/z 109. By examining the isotopic cluster of the molecular ion, the isotopic purity can be determined. The relative intensities of the M⁺ peak (m/z 108, representing any residual non-deuterated compound) and the (M+1)⁺ peak (m/z 109, representing the desired deuterated compound) provide a direct measure of the isotopic enrichment.

Table 2: Expected Molecular Ion Cluster in EI-MS for a Hypothetical 98% Deuterated Sample of Benzene-d, 4-methoxy-

| m/z | Ion | Expected Relative Abundance | Description |

|---|---|---|---|

| 108 | [C₇H₈O]⁺ | 2% | Residual non-deuterated Anisole |

| 109 | [C₇H₇DO]⁺ | 98% | Benzene-d, 4-methoxy- molecular ion |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry in Deuterium Quantification

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high resolution and mass accuracy, ESI-TOF MS becomes a powerful tool for quantifying deuterium incorporation. almacgroup.com

This method allows for the clear resolution of isotopic peaks, even in complex mixtures. nih.gov For Benzene-d, 4-methoxy-, the high resolution of ESI-TOF can distinguish the [M+H]⁺ ion of the deuterated species from the naturally occurring ¹³C isotopologue of the non-deuterated compound, leading to more accurate quantification of isotopic purity. nih.govresearchgate.net The high sensitivity of ESI also allows for the analysis of very small sample quantities. nih.govresearchgate.net This technique is particularly advantageous for confirming the isotopic enrichment of synthesized deuterated compounds. rsc.org

Compound-Specific Isotope Analysis (CSIA) in Research Contexts

Compound-Specific Isotope Analysis (CSIA) is a sophisticated analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H) within a specific compound in a sample. tersusenv.com This method provides a unique isotopic signature for a molecule, which can be used to trace its origin, transport, and transformation pathways in various systems. tersusenv.comub.edu In the context of Benzene-d, 4-methoxy-, CSIA can be employed to distinguish it from its non-deuterated form and to monitor its fate in complex matrices.

The fundamental principle of CSIA lies in the fact that chemical and physical processes can lead to isotopic fractionation, where the relative abundance of heavy and light isotopes in a compound changes. itrcweb.org For instance, during a chemical reaction, molecules containing the lighter isotope (e.g., ¹H) tend to react slightly faster than those containing the heavier isotope (e.g., ²H or D), leading to an enrichment of the heavier isotope in the remaining reactant pool. tersusenv.com By measuring the isotopic ratios, expressed in delta (δ) notation in parts per thousand (‰), researchers can gain insights into the extent and mechanisms of these processes. itrcweb.org

CSIA is particularly valuable in environmental and forensic sciences for source apportionment of contaminants. frtr.gov Different manufacturing processes or starting materials can result in distinct isotopic signatures for the same compound, allowing researchers to differentiate between various sources of contamination. frtr.gov While specific CSIA studies on Benzene-d, 4-methoxy- are not extensively documented in publicly available literature, the principles of the technique are directly applicable. For example, if Benzene-d, 4-methoxy- were used as a tracer in an environmental study, CSIA could be used to track its movement and degradation, providing a clearer picture of environmental processes than concentration data alone.

Vibrational Spectroscopy for Isotopic Signature Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, is a cornerstone for the structural elucidation of molecules. These techniques probe the vibrational modes of a molecule, which are highly sensitive to the masses of the constituent atoms and the strength of the chemical bonds. The substitution of hydrogen with deuterium in Benzene-d, 4-methoxy- leads to predictable and measurable shifts in its vibrational spectrum, providing a clear isotopic signature.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the C-H bonds. Due to the increased mass of deuterium compared to hydrogen, the frequency of the C-D stretching and bending vibrations is lower than that of the corresponding C-H vibrations. This isotopic shift is a key feature in the IR spectrum of Benzene-d, 4-methoxy-.

The aromatic C-H stretching vibrations in benzene derivatives typically appear in the region of 3100-3000 cm⁻¹. In a deuterated benzene ring, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the range of 2250-2300 cm⁻¹. Similarly, the C-H out-of-plane bending vibrations, which are characteristic of the substitution pattern on the benzene ring, will also shift to lower wavenumbers upon deuteration.

For the methoxy group (-OCH₃), the C-H stretching vibrations are typically observed around 2950-2850 cm⁻¹. In a deuterated methoxy group (-OCD₃), these modes will be replaced by C-D stretching vibrations at significantly lower frequencies. Calculated vibrational frequencies for deuterated methoxy species provide valuable insights into these shifts. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) for -OCH₃ | Calculated Frequency (cm⁻¹) for -OCD₃ |

| Asymmetric C-H/C-D Stretch (νas) | 2988 | 2253 |

| Symmetric C-H/C-D Stretch (νs) | 2880 | 2078 |

| Methyl Rock (r) | 1157/1165 | 865/900 |

| C-O Stretch (ν) | 925 | 753 |

This table presents calculated vibrational frequencies for methoxy and deuterated methoxy species, illustrating the expected isotopic shifts. researchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While the selection rules for IR absorption and Raman scattering can differ, the effect of isotopic substitution on vibrational frequencies is the same. Therefore, Raman spectroscopy is also a powerful tool for analyzing the isotopic signature of Benzene-d, 4-methoxy-.

The C-D stretching vibrations, which are strong in the IR spectrum, are also observable in the Raman spectrum and provide a clear marker for deuteration. Raman spectroscopy can be particularly advantageous for studying aqueous samples, as the Raman scattering of water is weak, unlike its strong absorption in the infrared region. horiba.com This makes Raman spectroscopy a suitable technique for in-situ studies of deuterated compounds in biological or environmental systems.

Research on deuterated fatty acids has demonstrated the utility of Raman spectroscopy in tracking the incorporation and distribution of deuterium-labeled molecules in biological systems. researchgate.net The distinct Raman peaks corresponding to C-D vibrations serve as a sensitive probe for molecular characterization and can provide information about the local environment and conformational state of the labeled molecule. researchgate.net

Ion vibrational spectroscopy combines mass spectrometry with vibrational spectroscopy to obtain structural information on gas-phase ions. This technique allows for the study of the intrinsic properties of ions, free from the influence of solvents or crystal lattices. By generating ions of Benzene-d, 4-methoxy- and probing their vibrational spectra, researchers can gain detailed insights into the structure and bonding of the ionized species.

One common technique is Infrared Multiple Photon Dissociation (IRMPD) spectroscopy, where ions are trapped and irradiated with an infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventually dissociation. By monitoring the fragmentation of the ions as a function of the laser frequency, a vibrational spectrum of the ion can be constructed.

Kinetic and Mechanistic Investigations of Reactions Involving Benzene D, 4 Methoxy

Primary Kinetic Isotope Effects (PKIE) in Rate-Determining Steps

The primary kinetic isotope effect (PKIE) is a powerful tool for determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. slideshare.netslideshare.net It is observed when a reaction's rate changes upon isotopic substitution at a position directly involved in bond cleavage. libretexts.org A significant PKIE, typically expressed as the ratio of the rate constant for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD), indicates that the C-H/C-D bond is being broken in the slowest step of the reaction. epfl.chprinceton.edu

In the context of Benzene-d, 4-methoxy-, a significant kH/kD value greater than 1 would be expected in reactions where the C-D bond at the para position is cleaved during the rate-determining step. For instance, in certain electrophilic aromatic substitution reactions where the loss of the aromatic proton (or deuteron) is the slow step, a notable PKIE would be observed. The magnitude of the PKIE can provide further details; for example, a linear transition state where the hydrogen is symmetrically positioned between the carbon and the attacking species often leads to a larger PKIE. princeton.edu Conversely, if the C-D bond is not broken in the rate-determining step, the PKIE will be close to unity. princeton.edu

Secondary Kinetic Isotope Effects (SKIE) and Their Stereoelectronic Origins

Secondary kinetic isotope effects (SKIE) arise when isotopic substitution occurs at a position not directly involved in bond breaking in the rate-determining step. slideshare.netlibretexts.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu SKIEs provide valuable information about changes in hybridization and the electronic environment of the transition state. slideshare.netprinceton.edu

For Benzene-d, 4-methoxy-, a secondary kinetic isotope effect would be observed in reactions where the C-D bond is not broken but the hybridization of the carbon atom at the para position changes. For example, during electrophilic aromatic substitution, the carbon at the site of attack changes from sp2 to sp3 hybridization in the formation of the sigma complex (arenium ion). epfl.ch This change in hybridization can lead to a measurable SKIE.

The stereoelectronic origins of SKIEs are rooted in the vibrational frequencies of the C-H and C-D bonds. slideshare.net A change from sp2 to sp3 hybridization typically results in an inverse SKIE (kH/kD < 1), often in the range of 0.8-0.9. epfl.ch Conversely, a change from sp3 to sp2 hybridization leads to a normal SKIE (kH/kD ≈ 1.1-1.2). epfl.ch Hyperconjugation, the interaction of the C-H or C-D bond with an adjacent empty or partially filled p-orbital in the transition state, can also contribute to secondary isotope effects. libretexts.orglibretexts.org

Influence of Deuteration on Electrophilic Aromatic Substitution Reactivity Profiles

The methoxy (B1213986) group in anisole (B1667542) is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org It enhances the electron density of the aromatic ring through resonance, making it significantly more reactive than benzene (B151609). quora.commasterorganicchemistry.com The substitution of hydrogen with deuterium (B1214612) at the para position in Benzene-d, 4-methoxy- does not alter the fundamental directing effects of the methoxy group but can influence the reaction rate and product distribution, primarily through kinetic isotope effects.

The following table illustrates the typical directing effects of the methoxy group in the bromination of anisole, which would be similar for Benzene-d, 4-methoxy-, assuming no significant isotope effect on the product distribution. libretexts.org

| Isomer | Percentage |

| ortho-Bromoanisole | ~10% |

| meta-Bromoanisole | Trace |

| para-Bromoanisole | ~90% |

Deuterium Isotope Effects on Acid-Base Equilibria and Proton Transfer Processes

Deuterium substitution can influence the acid-base properties of a molecule. Generally, deuterated acids are weaker than their protio counterparts in water. nist.gov The difference in pKa values (ΔpKa = pKa(D2O) - pKa(H2O)) is often positive, indicating a lower dissociation constant for the deuterated acid. nist.govnih.gov This effect is primarily attributed to the difference in zero-point energies of the O-H and O-D bonds. nih.govresearchgate.net

For a related compound like 4-methoxyphenol, deuteration of the phenolic proton would lead to a higher pKa. Studies have shown that for 4-methoxyphenol, the pKa in H2O is 10.24, while in D2O it is 10.85. tru.ca This demonstrates the significant impact of deuterium substitution on acid-base equilibria. The solvent itself also plays a role, as the properties of D2O differ from H2O. nih.govresearchgate.net

Proton transfer processes are fundamental to many chemical reactions. The rate of proton transfer is often subject to a kinetic isotope effect. In reactions involving Benzene-d, 4-methoxy-, if a proton (or deuteron) transfer from the aromatic ring is part of the reaction mechanism, the rate of this transfer will be slower for the deuterated compound.

Mechanisms of Hydrogen/Deuterium Transfer Reactions in Methoxyaromatic Systems

Hydrogen/deuterium (H/D) exchange reactions are crucial for isotopic labeling and for understanding reaction mechanisms. acs.orgresearchgate.net In methoxyaromatic systems like Benzene-d, 4-methoxy-, H/D exchange can occur under various conditions, such as acid or base catalysis, or through transition metal-mediated processes. academie-sciences.fr

Acid-catalyzed H/D exchange on an aromatic ring typically proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) from a deuterated acid source adds to the ring to form a sigma complex, followed by the loss of a proton. academie-sciences.fr For Benzene-d, 4-methoxy-, the reverse process—the exchange of the para-deuteron for a proton from the medium—would follow a similar pathway.

Base-mediated H/D exchange can also occur, often requiring strong bases to deprotonate the aromatic ring. acs.org The electronic nature of the substituents on the ring plays a significant role in the feasibility and regioselectivity of such exchanges. acs.org

Transition metal catalysts offer another avenue for H/D exchange. These reactions can proceed through various mechanisms, including oxidative addition/reductive elimination or concerted metalation-deprotonation pathways. academie-sciences.fr The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups on the substrate. academie-sciences.fr

Elucidation of Reaction Pathways and Transition States through Isotopic Perturbation

The strategic placement of isotopes, as in Benzene-d, 4-methoxy-, serves as a subtle perturbation that can reveal detailed information about reaction pathways and the structure of transition states. nih.govresearchgate.net By measuring kinetic isotope effects, chemists can deduce whether a particular bond is being broken or formed in the rate-determining step and can gain insights into the geometry and charge distribution of the transition state. epfl.chnih.gov

For example, a small inverse secondary kinetic isotope effect (kH/kD < 1) in an electrophilic aromatic substitution reaction on Benzene-d, 4-methoxy- would support a mechanism where the hybridization of the para-carbon changes from sp2 to sp3 in the transition state, consistent with the formation of a sigma complex. epfl.ch

Computational studies, in conjunction with experimental KIE measurements, provide a powerful approach to modeling transition state structures. nih.gov By comparing calculated isotope effects for different proposed transition states with the experimentally observed values, researchers can validate or refute mechanistic hypotheses. This combined approach has been instrumental in refining our understanding of many complex organic and enzymatic reactions.

Computational and Theoretical Approaches to Deuterium Isotope Phenomena

Quantum Chemical Methodologies for Deuterium (B1214612) Isotope Effect Prediction

Quantum chemical methods are fundamental to the theoretical study of isotope effects. By solving approximations of the Schrödinger equation, these methods can model the electronic structure and nuclear motion of molecules with high accuracy. Methodologies range from Density Functional Theory (DFT) to high-level ab initio calculations, each offering a different balance of computational cost and accuracy. These approaches allow for the prediction of how deuteration affects molecular geometries, vibrational spectra, and chemical reactivity. ufl.edu

Density Functional Theory (DFT) has become a widely used tool for studying deuterated systems due to its favorable balance of accuracy and computational efficiency. researchgate.net Functionals such as the hybrid B3LYP are effective for modeling the electronic structure and performing geometry optimizations of deuterated aromatic compounds, including anisole (B1667542) derivatives. smolecule.comnih.gov

DFT calculations are instrumental in several key areas:

Geometry Optimization: Determining the equilibrium structure of both the deuterated and non-deuterated isotopologues.

Vibrational Frequency Analysis: Calculating harmonic vibrational frequencies, which are essential for predicting kinetic isotope effects (KIEs) through transition state theory. The lower vibrational frequency of a C-D bond compared to a C-H bond leads to a lower zero-point energy (ZPE), a key factor underlying many isotope effects.

Electronic Property Calculation: DFT can be used to compute electronic properties like molecular electrostatic potentials, frontier molecular orbital energies (HOMO-LUMO), and charge distributions, revealing how deuteration might subtly influence the electronic environment. nih.gov

For instance, DFT calculations on dimethoxybenzene derivatives have been used to analyze electronic properties and thermodynamic stability. While specific calculations for 4-methoxybenzene-d are not detailed in the provided results, the methodologies are directly applicable. nih.gov The choice of functional and basis set, such as the popular 6-311++G(d,p), is critical for achieving an accurate description of the electronic environment, particularly around the hydrogen and deuterium atoms. smolecule.com

For higher accuracy, ab initio molecular orbital methods can be employed. These methods are based on first principles without empirical parameterization. Coupled Cluster (CCSD) and Møller-Plesset perturbation theory (MP2) are examples of ab initio methods used to study isotope effects. researchgate.net

A significant advancement in studying isotope effects is the development of multi-component quantum chemical theories . ufl.edu Unlike conventional methods that rely on the Born-Oppenheimer approximation (separating nuclear and electronic motion), multi-component methods, such as the Multi-Component Molecular Orbital (MC_MO) or Multi-Component Density Functional Theory (MC_DFT), treat both electrons and specified nuclei (like protons and deuterons) quantum mechanically and simultaneously. ufl.eduresearchgate.netjst.go.jp

Key advantages of these approaches include:

Direct Inclusion of Nuclear Quantum Effects: They can directly account for the quantum nature of protons and deuterons, providing a more accurate description of properties sensitive to nuclear delocalization. researchgate.net

Accurate Geometry Prediction: MC_DFT methods have been shown to accurately predict geometries in deuterated systems, which is crucial for understanding geometrical isotope effects. researchgate.net

Simultaneous Wavefunction Description: These methods provide a simultaneous description of both the nuclear and electronic wavefunctions. ufl.edu

For example, the MC_MP2 method has been used to analyze deuterium isotope effects on interaction energies and geometries in complexes involving O-H(D)···π interactions, revealing that D₃O⁺ replacement reduces interaction energies. researchgate.net Similarly, multi-component ab initio methods can directly calculate the geometrical differences induced by H/D substitution. researchgate.net

Modeling Nuclear Quantum Effects (NQEs) on Molecular Structure and Reactivity

Nuclear quantum effects (NQEs), such as zero-point energy (ZPE) and quantum tunneling, are particularly significant for light nuclei like hydrogen and deuterium. arxiv.orgnyu.edu ZPE, the residual vibrational energy at absolute zero, is lower for the heavier deuteron (B1233211) in a D-C bond than for the proton in an H-C bond. This difference in ZPE is a primary cause of many equilibrium and kinetic isotope effects.

Path-integral molecular dynamics (PIMD) is a powerful simulation technique used to systematically investigate NQEs in condensed-phase systems, such as organic liquids. nyu.edunih.gov PIMD represents each quantum particle as a ring polymer of classical particles, allowing for the inclusion of quantum statistical effects in molecular dynamics simulations. nyu.edu

Studies using PIMD have shown that NQEs can have a substantial impact on various thermophysical properties of organic liquids, including:

Molar volume

Thermal expansivity

Compressibility

Enthalpy of vaporization nih.gov

Deuteration is often used to probe NQEs, as deuterated systems are expected to behave more "classically" than their hydrogenated counterparts. PIMD simulations of deuterated systems show trends that align with NQEs but with reduced magnitudes. nih.gov Other advanced methods like the constrained nuclear-electronic orbital (CNEO) approach combined with molecular dynamics (CNEO-MD) also offer an efficient way to incorporate NQEs into simulations by evolving the system on a constrained minimized energy surface that includes the quantum nature of specific nuclei. wisc.edu

Theoretical Analysis of Geometrical Isotope Effects (GIE)

The substitution of a hydrogen atom with a deuterium atom can lead to small but measurable changes in molecular geometry, known as geometrical isotope effects (GIE). fu-berlin.de Typically, due to the lower zero-point energy and smaller vibrational amplitude, a C-D bond is slightly shorter than a corresponding C-H bond. This primary GIE can induce secondary effects, causing subtle changes in other bond lengths and angles within the molecule.

Theoretical calculations are essential for predicting and understanding these small structural changes. Quantum chemical methods like DFT and ab initio calculations can predict these geometric differences. Multi-component methods are particularly well-suited for this, as they can directly calculate the geometrical difference induced by the H/D isotope effect by treating the proton/deuteron quantum mechanically. researchgate.net

Computational Studies of Reaction Energetics, Activation Barriers, and Transition States in Deuterated Aromatic Systems

Computational chemistry is a vital tool for investigating the kinetics of reactions involving deuterated compounds. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing insight into reaction mechanisms and rates. diva-portal.orgresearchgate.net

The kinetic isotope effect (KIE), the ratio of the reaction rate of the light (H) isotopologue to the heavy (D) isotopologue (kH/kD), is a key parameter derived from these studies.

A primary KIE (typically > 1) is observed when a C-H bond is broken in the rate-determining step of the reaction. The difference in ZPE between the C-H and C-D bonds is the main contributor to this effect.

A secondary KIE is observed when the deuterated bond is not broken but is located at or near the reaction center.

| Theoretical Method | Primary Application in Isotope Effect Studies | Typical Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations for KIE prediction. | Optimized structures, zero-point energies, activation barriers. |

| Ab Initio (e.g., MP2, CCSD) | High-accuracy energy and property calculations. | Refined energies, interaction energies, spectroscopic parameters. |

| Multi-Component Methods (MC_DFT) | Direct inclusion of nuclear quantum effects. | Simultaneous electron-nuclear wavefunctions, accurate GIEs. |

| Path-Integral Molecular Dynamics (PIMD) | Modeling NQEs in condensed phases. | Thermodynamic properties (volume, compressibility), quantum delocalization. |

Prediction of Spectroscopic Parameters for Deuterated Methoxybenzene Derivatives

Computational methods are highly valuable for predicting and interpreting the spectra of deuterated molecules. Deuteration causes characteristic shifts in vibrational and nuclear magnetic resonance (NMR) spectra, which can be accurately modeled.

Vibrational Spectroscopy: The substitution of hydrogen with deuterium leads to a significant red-shift (lower frequency) in the corresponding vibrational stretching and bending modes due to the increased mass. DFT calculations can predict these vibrational frequencies with good accuracy. For example, periodic DFT calculations have been successfully used to simulate and assign the inelastic neutron scattering (INS) spectra of 4-methoxybenzaldehyde, a structurally similar compound. nih.gov This approach can distinguish between different conformers in the crystal and accurately predict band splittings.

NMR Spectroscopy: Deuteration also influences NMR spectra, causing small but predictable changes in the chemical shifts of nearby nuclei (an isotope shift). The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP) or ab initio (e.g., CCSD) methods, is a standard approach for calculating NMR shielding constants. ufl.edu Theoretical studies have used the GIAO method to calculate primary and secondary H/D isotope NMR shifts for benzene (B151609) derivatives, providing insights that can be compared with experimental results. ufl.edu

| Spectroscopic Technique | Effect of Deuteration (H → D) | Computational Prediction Method |

|---|---|---|

| Infrared (IR) / Raman Spectroscopy | Significant red-shift of C-D stretching/bending modes vs. C-H modes. | DFT frequency calculations. |

| Inelastic Neutron Scattering (INS) | Changes in vibrational density of states, particularly for modes involving H/D motion. | Periodic DFT calculations (e.g., CASTEP). |

| Nuclear Magnetic Resonance (NMR) | Small shifts in 13C and 1H chemical shifts of nearby nuclei. | GIAO method with DFT or Ab Initio calculations. |

Research Applications and Emerging Frontiers of Deuterated Methoxybenzene Derivatives

Utility in Mechanistic Elucidation and Reaction Pathway Mapping

The primary application of deuterated compounds like 4-methoxy-benzene-d in mechanistic studies lies in the exploitation of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. acs.org By comparing the reaction rates of a compound with its deuterated counterpart, researchers can gain profound insights into the rate-determining step and the nature of the transition state of a reaction. tandfonline.comprinceton.edu

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. tandfonline.com For instance, if a C-H bond is cleaved in the slowest step of a reaction, the corresponding reaction with a C-D bond will be significantly slower. The magnitude of the primary deuterium (B1214612) KIE (kH/kD) is typically in the range of 1 to 8. tandfonline.com This effect has been instrumental in distinguishing between different reaction pathways. For example, in a study on the directed ortho metalation (DoM) of 1,5-dichloro-2,4-dimethoxybenzene, deuterium labeling revealed that the reaction proceeds through an exclusive deprotonation at one position followed by isomerization, rather than direct deprotonation at another. pnas.org The presence of deuterium at a specific site was found to have a profound kinetic isotope effect, effectively suppressing the reaction at that position. [3. 9]

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable information about changes in hybridization or the steric environment of the transition state. wikipedia.org For example, inverse kinetic deuterium isotope effects (kH/kD < 1) were observed in the acid-catalyzed hydrolysis of deuterated 2-(4-methoxyphenyl)oxirane, consistent with a rate-limiting epoxide ring-opening. fiveable.me Conversely, normal KIEs in the pH-independent reactions of the same compound suggested a partially rate-limiting reversible ring-opening step. fiveable.me

By strategically placing deuterium atoms on the aromatic ring or the methoxy (B1213986) group of 4-methoxybenzene, chemists can map out complex reaction pathways. For instance, in the pyrolysis of anisole (B1667542), selective 13C labeling (an analogous isotopic labeling technique) was used to trace the fate of the methyl group and the phenyl ring, revealing a new reaction mechanism involving intramolecular proton transfer. While not a deuterium study, this highlights the power of isotopic labeling in pathway mapping. The study of deuterated methoxybenzene derivatives in various reactions, from electrophilic aromatic substitution to metal-catalyzed cross-couplings, can help to pinpoint the exact atoms involved in bond cleavage and formation during the transition state, thereby providing a much clearer picture of the reaction mechanism.

Applications in Isotope-Edited Spectroscopic Studies for Conformational and Dynamic Analysis

Isotope-edited spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy, leverage the unique properties of isotopes to simplify complex spectra and extract detailed structural and dynamic information. Deuterium's different nuclear magnetic properties and its effect on vibrational frequencies make it an ideal label for such studies.

In ¹H NMR spectroscopy, the replacement of hydrogen with deuterium renders that position "invisible" in the spectrum. tandfonline.com This selective silencing of signals is a powerful tool for spectral assignment in complex molecules. For a molecule like 4-methoxybenzene, deuteration at specific positions on the aromatic ring or the methoxy group would lead to the disappearance of the corresponding signals in the ¹H NMR spectrum, allowing for unambiguous assignment of the remaining proton signals. Furthermore, Deuterium NMR (²H or D-NMR) offers a direct way to observe the deuterated positions, providing information on the chemical environment of the deuterium atoms and the extent of deuteration. cdnsciencepub.com D-NMR is particularly useful for highly deuterated compounds where conventional ¹H NMR signals are very weak. cdnsciencepub.com

Vibrational spectroscopy is highly sensitive to isotopic substitution. The frequency of a vibrational mode is dependent on the masses of the atoms involved. Replacing hydrogen with the heavier deuterium atom leads to a significant lowering of the vibrational frequency of the corresponding bond. This isotopic shift is a key feature in assigning vibrational modes in the IR and Raman spectra of molecules like 4-methoxybenzene. Computational studies, such as those using Density Functional Theory (DFT), can predict the vibrational spectra of both the deuterated and non-deuterated isotopologues, and the excellent agreement between calculated and experimental spectra allows for a confident assignment of the vibrational modes. openochem.org This detailed vibrational assignment is crucial for understanding the molecule's conformation and intermolecular interactions. For instance, studies on methoxybenzaldehyde have utilized vibrational spectroscopy in conjunction with DFT calculations to assess the dynamics of the molecule in the solid state. openochem.org By analyzing the changes in vibrational spectra upon deuteration, researchers can gain insights into the conformational preferences and the dynamics of the methoxy group's rotation relative to the benzene (B151609) ring.

The following table provides a hypothetical comparison of the expected changes in spectroscopic data upon deuteration of 4-methoxybenzene:

| Spectroscopic Technique | Property | 4-Methoxybenzene (Non-deuterated) | Benzene-d, 4-methoxy- (Deuterated) |

| ¹H NMR | Chemical Shift (ppm) | Signals for aromatic and methoxy protons | Disappearance of signals for deuterated positions |

| ¹³C NMR | Chemical Shift (ppm) | Characteristic signals for carbon atoms | Minor shifts due to isotope effect; C-D coupling may be observed |

| ²H NMR | Chemical Shift (ppm) | No signal | Signals corresponding to deuterated positions |

| IR Spectroscopy | C-H Stretch (cm⁻¹) | ~3100-3000 (aromatic), ~2950-2850 (methyl) | C-D Stretch appears at lower frequencies (~2250 cm⁻¹) |

| Raman Spectroscopy | Vibrational Modes | Characteristic scattering peaks | Shift of peaks involving deuterated positions to lower wavenumbers |

This table is illustrative and the exact values would depend on the specific deuteration pattern and experimental conditions.

Role as Advanced Deuterated Building Blocks in Complex Molecule Synthesis

Deuterated molecules are increasingly being utilized as building blocks in the synthesis of more complex structures, particularly in the field of medicinal chemistry. wikipedia.orggmu.edu The "deuterium kinetic isotope effect" can be strategically employed to slow down the metabolic breakdown of drugs, leading to improved pharmacokinetic profiles, such as longer half-lives and reduced side effects. wikipedia.orggmu.edu Consequently, there is a growing demand for a diverse library of deuterated building blocks for drug discovery and development. wikipedia.org

Benzene-d, 4-methoxy- and its derivatives represent a valuable class of such building blocks. The methoxybenzene moiety is a common structural motif in a wide range of biologically active compounds and natural products. By having access to selectively deuterated versions of this scaffold, medicinal chemists can incorporate deuterium at specific sites that are known to be susceptible to metabolic oxidation. For example, if the aromatic ring or the methoxy group of a drug is a primary site of metabolism by cytochrome P450 enzymes, replacing the hydrogens at those positions with deuterium can significantly hinder this process.

The synthesis of complex molecules often involves multi-step sequences, and the order of reactions is critical. comporgchem.comnih.gov Having a pre-deuterated building block like 4-methoxy-benzene-d simplifies the synthetic route, as it avoids the need for a separate deuteration step later in the synthesis, which might not be compatible with other functional groups present in the molecule.

A notable example of the utility of a related anisole derivative in complex synthesis is the use of a tungsten-anisole complex to prepare 3,6-substituted cyclohexenes. pnas.org This method allows for the creation of diverse molecular libraries with tetrahedral (sp³) stereocenters, which are often found in biologically active natural products. pnas.org While this specific example does not start with a deuterated anisole, it highlights the potential of using a deuterated version of the anisole complex to introduce deuterium into these complex cyclohexene (B86901) structures with high stereoselectivity. This would provide access to a novel class of deuterated building blocks for pharmaceutical research.

The table below summarizes the potential advantages of using Benzene-d, 4-methoxy- as a building block in complex synthesis:

| Feature | Description |

| Metabolic Stability | Incorporation of deuterium at metabolically vulnerable sites can slow down drug metabolism, improving pharmacokinetic properties. wikipedia.orggmu.edu |

| Synthetic Efficiency | Using a pre-deuterated building block avoids the need for a separate, and potentially challenging, deuteration step late in the synthesis. |

| Access to Novel Structures | Enables the synthesis of complex molecules with specific deuterium labeling patterns, which can be used for mechanistic studies or as new drug candidates. |

| Stereochemical Control | In certain synthetic methodologies, the use of a deuterated starting material can lead to the formation of products with specific stereoisotopic purity. gmu.edu |

Development of Novel Deuteration Reagents and Catalytic Systems

The increasing demand for deuterated compounds has spurred the development of new and more efficient methods for introducing deuterium into organic molecules. The synthesis of specifically labeled compounds like Benzene-d, 4-methoxy- requires selective and robust deuteration strategies. Research in this area is focused on creating novel deuteration reagents and catalytic systems that offer high levels of deuterium incorporation, good functional group tolerance, and operational simplicity.

One significant advancement is the use of nanostructured iron catalysts for the selective deuteration of arenes and heteroarenes using inexpensive deuterium oxide (D₂O) as the deuterium source. wikipedia.org This method has been shown to be scalable and effective for a variety of substrates, including anilines, phenols, and indoles. wikipedia.org While the study noted that methoxybenzene itself did not show significant deuterium incorporation under their standard conditions, the development of such heterogeneous catalytic systems represents a promising direction for the deuteration of a wide range of aromatic compounds. wikipedia.org Further optimization of the catalyst and reaction conditions could potentially extend its applicability to substrates like 4-methoxybenzene.

Transition metal catalysis, particularly with iridium, has been a cornerstone for the hydrogen isotope exchange (HIE) of aromatic substrates. gmu.edu Iridium complexes can activate C-H bonds and facilitate their exchange with deuterium from sources like D₂ gas or D₂O. These methods often exhibit high selectivity, directing deuteration to specific positions on the aromatic ring.

Recent research has also focused on the development of novel deuterated reagents. For example, deuterated alkylating reagents based on sulfonium (B1226848) salts have been developed, which can be prepared by H/D exchange with D₂O. aip.org While these reagents are designed for introducing deuterated alkyl groups, the underlying principle of developing stable and reactive deuterated synthons is applicable to the development of reagents for aryl deuteration as well. The use of deuterated aldehydes and isonitriles in multicomponent reactions to afford a diverse array of deuterated products is another innovative approach. chemrxiv.org

The table below highlights some of the emerging trends in the development of deuteration methods:

| Method | Description | Advantages |

| Heterogeneous Catalysis | Use of solid-supported catalysts, such as nanostructured iron, for H/D exchange. wikipedia.org | Scalable, catalyst can be recycled, uses inexpensive D₂O. wikipedia.org |

| Homogeneous Transition Metal Catalysis | Iridium-catalyzed HIE for selective deuteration of aromatic compounds. gmu.edu | High selectivity, mild reaction conditions. |

| Novel Deuterated Reagents | Development of stable and reactive deuterated building blocks and reagents. aip.orgchemrxiv.org | Allows for the introduction of deuterium in a controlled manner during synthesis. |

| Photoredox Catalysis | Emerging methods for HIE reactions that utilize light to drive the deuteration process. | Offers new reactivity and selectivity profiles. |

The continued development of these and other novel deuteration methodologies will be crucial for making specifically labeled compounds like Benzene-d, 4-methoxy- more accessible for research and industrial applications.

Conceptual Advances in Understanding Isotopic Effects in Organic Chemistry

The study of isotopic effects, particularly the kinetic isotope effect (KIE), has been a cornerstone in the development of our modern understanding of organic reaction mechanisms. wikipedia.orgfiveable.me The theoretical framework for interpreting KIEs is primarily based on transition state theory, which posits that the KIE arises from differences in the zero-point vibrational energies (ZPEs) of the isotopically substituted reactants and transition states. wikipedia.orgopenochem.org A C-D bond has a lower ZPE than a C-H bond due to the heavier mass of deuterium. fiveable.me In a reaction where this bond is broken, the vibrational mode corresponding to the bond stretch is converted into a translational motion along the reaction coordinate in the transition state. princeton.edu This leads to a larger activation energy for the C-D bond cleavage and thus a slower reaction rate. fiveable.me

Recent conceptual advances have further refined our understanding of isotopic effects, moving beyond simple models to incorporate more complex phenomena and computational approaches.

Quantum Tunneling: One of the most significant conceptual advances is the recognition of quantum tunneling as a major contributor to KIEs, especially in hydrogen transfer reactions. pnas.orgacs.org In some cases, hydrogen atoms can "tunnel" through the activation barrier rather than going over it, a purely quantum mechanical phenomenon. pnas.org Tunneling is highly mass-dependent, with the lighter protium (B1232500) tunneling much more readily than the heavier deuterium. nih.gov This can lead to exceptionally large primary KIEs, often well above the semi-classical limit of around 7-10 at room temperature. chemrxiv.org However, it has also been shown that the intrinsic KIE associated with tunneling can be masked by other isotopically insensitive processes, such as diffusion on a surface, leading to unexpectedly small observed KIEs. pnas.org

Reaction Coordinate and Transition State Analysis: The magnitude of the KIE is intimately linked to the position of the transition state along the reaction coordinate. acs.orgprinceton.edu According to the Hammond postulate, the transition state of an exothermic reaction will resemble the reactants, while that of an endothermic reaction will resemble the products. princeton.edu For a thermoneutral reaction, the transition state is expected to be more symmetric. Theoretical models predict that the primary KIE will be at a maximum for a symmetric transition state where the hydrogen is equally shared between the donor and acceptor atoms. acs.org By measuring KIEs for a series of related reactions, chemists can infer changes in the transition state structure. Computational studies have further elucidated the complex relationship between transition state geometry, reaction coordinate motions, and the resulting KIEs. cdnsciencepub.com

The table below summarizes these key conceptual advances:

| Concept | Description | Impact on Understanding Isotopic Effects |

| Quantum Tunneling | The ability of particles to pass through an energy barrier rather than over it. pnas.orgnih.gov | Explains anomalously large KIEs and highlights the importance of quantum mechanics in chemical reactions. tandfonline.comacs.org |

| Computational Chemistry | The use of theoretical models and computer simulations to study chemical systems. rsc.org | Allows for the accurate prediction of KIEs and detailed analysis of transition state structures. acs.orgacs.org |

| Transition State Theory | A theory that describes reaction rates in terms of a hypothetical transition state. wikipedia.org | Provides the fundamental framework for understanding the origins of KIEs based on zero-point energy differences. fiveable.meopenochem.org |

| Reaction Coordinate Analysis | The study of the energetic pathway of a reaction from reactants to products. princeton.educdnsciencepub.com | Relates the magnitude of the KIE to the geometry and symmetry of the transition state. acs.org |

These conceptual advances, driven by both experimental and theoretical work, have transformed the study of isotopic effects from a qualitative tool to a quantitative probe of reaction mechanisms, providing unprecedented detail about the dynamics of chemical transformations. The continued investigation of deuterated molecules like Benzene-d, 4-methoxy- will undoubtedly contribute to further advancements in this fundamental area of organic chemistry.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-methoxybenzene derivatives, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Nucleophilic substitution : React 4-methoxybenzyl chloride with amines or alcohols under reflux in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to control byproduct formation .

- Isotopic labeling : For deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1), use deuterium exchange reactions with D₂O and acid/base catalysts, followed by purification via column chromatography (silica gel, hexane/ethyl acetate) .

- Optimization : Monitor reaction progress via TLC or HPLC, and adjust temperature/solvent polarity to minimize side reactions (e.g., hydrolysis of chlorides).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of 4-methoxybenzene derivatives?

- NMR :

- ¹H NMR : Look for characteristic methoxy singlet at δ 3.8–3.9 ppm and aromatic protons at δ 6.8–7.2 ppm (para-substitution pattern) .

- ¹³C NMR : Methoxy carbon appears at ~55 ppm; carbonyl carbons (e.g., in aldehydes) at ~190 ppm .

Q. What safety protocols are critical when handling reactive 4-methoxybenzene derivatives like 4-Methoxybenzylchloride?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile compounds (e.g., HCl gas from hydrolysis) .

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills using inert materials (vermiculite) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving 4-methoxybenzene derivatives?

- Approach :

- Use Gaussian or ORCA software to model transition states (e.g., SN2 displacement in 4-Methoxybenzylchloride reactions).

- Validate calculations with experimental kinetic data (e.g., activation energy from Arrhenius plots) .

Q. How do isotopic labeling (e.g., deuterium) and substituent position (ortho vs. para) affect the reactivity of methoxybenzene derivatives?

- Experimental design :

- Synthesize isotopic analogs (e.g., 4-Methoxy-d3-benzaldehyde) and compare reaction rates (e.g., nucleophilic substitution) via kinetic isotope effect (KIE) studies .

- Use Hammett plots to correlate substituent position (σ values) with reaction outcomes (e.g., oxidation of 4-methoxy vs. 2-methoxy derivatives) .

Q. How should researchers resolve contradictions in reported bioactivity data for 4-methoxybenzene-based inhibitors (e.g., tyrosinase)?

- Analytical steps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.